molecular formula C9H4BrFN2O2 B14124297 6-Bromo-8-fluorocinnoline-3-carboxylic acid

6-Bromo-8-fluorocinnoline-3-carboxylic acid

Cat. No.: B14124297
M. Wt: 271.04 g/mol
InChI Key: KJFRJEVGRICVSQ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluorocinnoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H4BrFN2O2. It is a derivative of cinnoline, a nitrogen-containing bicyclic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluorocinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of cinnoline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-8-fluorocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluorocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

Uniqueness

6-Bromo-8-fluorocinnoline-3-carboxylic acid is unique due to its specific substitution pattern on the cinnoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. Its dual halogenation (bromine and fluorine) enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H4BrFN2O2

Molecular Weight

271.04 g/mol

IUPAC Name

6-bromo-8-fluorocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H4BrFN2O2/c10-5-1-4-2-7(9(14)15)12-13-8(4)6(11)3-5/h1-3H,(H,14,15)

InChI Key

KJFRJEVGRICVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=NC2=C(C=C1Br)F)C(=O)O

Origin of Product

United States

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